molecular formula C18H17NO B14570212 4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one CAS No. 61298-23-5

4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one

Cat. No.: B14570212
CAS No.: 61298-23-5
M. Wt: 263.3 g/mol
InChI Key: SEKLCIGAHQTDGY-UHFFFAOYSA-N
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Description

4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one typically involves the condensation of 2-methylbenzylamine with 4-methylquinoline-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

CAS No.

61298-23-5

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

4-methyl-1-[(2-methylphenyl)methyl]quinolin-2-one

InChI

InChI=1S/C18H17NO/c1-13-7-3-4-8-15(13)12-19-17-10-6-5-9-16(17)14(2)11-18(19)20/h3-11H,12H2,1-2H3

InChI Key

SEKLCIGAHQTDGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=CC2=O)C

Origin of Product

United States

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